molecular formula C15H14N2O3 B1267446 3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid CAS No. 36724-78-4

3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid

Cat. No. B1267446
CAS RN: 36724-78-4
M. Wt: 270.28 g/mol
InChI Key: KSZPRUJKMRILRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as pyrido[2,3-d]pyrimidines and amides, from substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids, showcases the versatility and reactivity of these chemical structures under various conditions, including the use of polyphosphoric acid and aromatic amines (Harutyunyan et al., 2015). Moreover, the synthesis of bifunctional ligands like (phenyl)(pyridin-2-ylmethyl)phosphinodithioic acid, developed through a three-step process, highlights the compound's structural complexity and potential for forming diverse chemical entities (Chakravarty et al., 2012).

Molecular Structure Analysis

Molecular structure and crystallography studies, such as those conducted on (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, provide insight into the compound's structural integrity and spatial configuration, confirmed through techniques like X-ray diffraction and DFT analysis (Ma et al., 2023). These investigations reveal the compound's conformation and electron distribution, essential for understanding its reactivity and interactions.

Chemical Reactions and Properties

The chemical reactivity and synthesis potential of similar compounds are evident in studies focusing on the generation of pyridine derivatives and β-lactams through cycloaddition reactions, showcasing the compound's role in synthesizing complex molecular architectures (Behzadi et al., 2015). Additionally, the formation of metal-organic frameworks (MOFs) using pyridine derivatives points to the structural versatility and utility of these compounds in materials science (Cui et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility and stability, play a crucial role in the compound's applicability across various domains. Studies on related compounds emphasize the importance of solubility in saline, which is critical for biomedical applications, and highlight the significance of molecular stability under different conditions (Procopiou et al., 2018).

Scientific Research Applications

Ketene Source in Synthesis

3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, a structurally related compound, has been utilized as a ketene source in synthesizing monocyclic-2-azetidinones. This involves a process where hindrance in ketene and imines controls the diastereoselectivity of the reaction, sometimes yielding only one isomer. DFT calculations indicate a nonconjugated structure for the ketene (Behzadi, Saidi, Islami, & Khabazzadeh, 2015).

Dye-Sensitized Solar Cells

Pyridine derivatives, including those structurally akin to 3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid, have been used in donor-acceptor metal-free dyes for dye-sensitized solar cells (DSSCs). These dyes, such as D1 and D2, show promise in increasing the power conversion efficiency of DSSCs due to their enhanced short circuit current and open-circuit voltage (Misra, Maragani, Arora, Sharma, & Sharma, 2016).

Metal Coordination Chemistry

Compounds similar to 3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid have been synthesized and used in metal coordination chemistry. For example, the molecule (phenyl)(pyridin-2-ylmethyl)phosphinodithioic acid was characterized and used to study its coordination with metals like Cd and Pt. This research aids in understanding the complexation constants with various metals (Chakravarty et al., 2012).

Synthesis of Pyrido[2,3-d]pyrimidines

Reactions involving compounds similar to 3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid with 2-aminopyridine and other amines in polyphosphoric acid can yield various N-(pyridin-2-yl)propanamides and pyrido[2,3-d]pyrimidinones. This highlights its potential in synthesizing diverse chemical structures (Harutyunyan et al., 2015).

Photophysical Properties Study

Related pyridine derivatives have been studied for their photophysical properties, such as singlet absorption, molar absorptivity, and fluorescence spectra. This research is significant for understanding the electronic properties of these compounds, which could be relevant for applications in optoelectronics or sensing technologies (Gaber, El-Sayed, & Diab, 2011).

Alternative to Phenolation in Polybenzoxazine

3-(4-Hydroxyphenyl)propanoic acid, a compound with a similar structure, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This presents an eco-friendly alternative in materials science for generating specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).

properties

IUPAC Name

3-phenyl-2-(pyridine-3-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-14(12-7-4-8-16-10-12)17-13(15(19)20)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZPRUJKMRILRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00319846
Record name 3-phenyl-2-(pyridin-3-ylformamido)propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00319846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid

CAS RN

36724-78-4
Record name N-(3-Pyridinylcarbonyl)phenylalanine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 351308
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Record name NSC351308
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Record name 3-phenyl-2-(pyridin-3-ylformamido)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-phenyl-2-[(pyridine-3-carbonyl)-amino]-propionic acid methylester (1.2 g, 4.2 mmol) in methanol (10 mL), THF (30 mL) was added LiOH (0.885 g, 21.1 mmol) dissolved in water (10 mL). The mixture was allowed to stir at room temperature (25° C.) over a period of 2 hrs. THF was evaporated from reaction mixture, acidified with 1.5N HCl then extracted with ethylacetate (200 mL) and concentrated to obtain product as yellow color solid (1.0 g, 96%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.885 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
96%

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